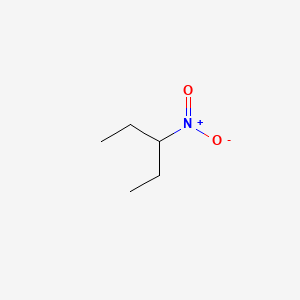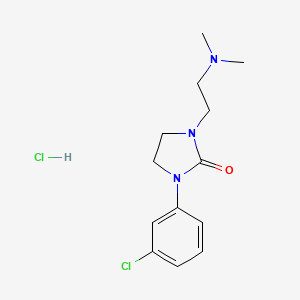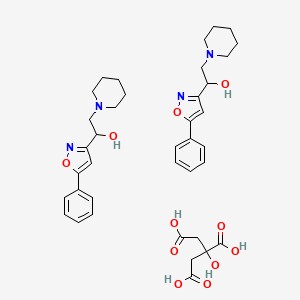
Cannabicyclol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cannabicyclol is a non-psychoactive cannabinoid found in the Cannabis sativa plant. It is formed through the oxidation of cannabichromene, influenced by factors such as heat and ultraviolet light . Unlike more well-known cannabinoids like tetrahydrocannabinol and cannabidiol, this compound has not been extensively studied, but it is gaining attention for its potential therapeutic applications.
Mechanism of Action
Mode of Action
It is known that cannabinoids, including cbl, can exert antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cancer cells by inducing or inhibiting various signaling cascades .
Biochemical Pathways
CBL is a degradation product of cannabichromene (CBC), formed through natural irradiation or under acidic conditions Cannabinoids are known to modulate many physiological and pathological processes .
Pharmacokinetics
It is suggested that due to the relatively rapid metabolism of cannabigerol (a related cannabinoid), the pharmacokinetics of cbl might be similar .
Result of Action
It is suggested that cbl may have anti-inflammatory and anti-proliferative properties .
Action Environment
Environmental and agronomic factors can significantly influence the chemical composition and biological activity of cannabis extracts, including CBL . Factors such as temperature, humidity, light intensity, and soil composition can lead to significant alterations in the levels of cannabinoids, terpenes, and other bioactive compounds present in the plant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cannabicyclol can be synthesized from cannabichromene through a photochemical reaction. This process involves the exposure of cannabichromene to ultraviolet light, which induces a 2+2 photocyclization reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its relatively recent emergence as a compound of interest. the synthesis process would likely involve large-scale photochemical reactors to ensure efficient conversion of cannabichromene to this compound.
Chemical Reactions Analysis
Types of Reactions: Cannabicyclol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of cannabicyclolic acid.
Reduction: Reduction reactions typically yield hydrogenated derivatives of this compound.
Substitution: Halogenation reactions produce halogenated derivatives of this compound.
Scientific Research Applications
Cannabicyclol has shown potential in various scientific research applications:
Comparison with Similar Compounds
Cannabichromene: The precursor to cannabicyclol, known for its anti-inflammatory and analgesic properties.
Cannabidiol: A well-known non-psychoactive cannabinoid with a wide range of therapeutic applications.
Tetrahydrocannabinol: The primary psychoactive component of cannabis, known for its psychoactive effects.
Uniqueness: this compound is unique due to its formation through photochemical reactions and its non-psychoactive nature. Unlike tetrahydrocannabinol, it does not produce psychoactive effects, making it a safer alternative for therapeutic applications. Additionally, its potential anti-inflammatory and analgesic properties make it a promising candidate for further research and development .
Properties
CAS No. |
21366-63-2 |
|---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(1R,9R,12S,14R)-9,13,13-trimethyl-5-pentyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2,4,6-trien-3-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-13-11-15(22)17-16(12-13)23-21(4)10-9-14-18(21)19(17)20(14,2)3/h11-12,14,18-19,22H,5-10H2,1-4H3/t14-,18+,19+,21+/m0/s1 |
InChI Key |
IGHTZQUIFGUJTG-QSMXQIJUSA-N |
SMILES |
CCCCCC1=CC(=C2C3C4C(C3(C)C)CCC4(OC2=C1)C)O |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3[C@H]4[C@@H](C3(C)C)CC[C@]4(OC2=C1)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3C4C(C3(C)C)CCC4(OC2=C1)C)O |
Synonyms |
cannabicyclol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![METHYL 2-({[(2-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE](/img/structure/B1214311.png)


![(2S,4R,5R,8R,9S,11R)-2-[[(2R,6R)-4-cyclopropyl-6-methylmorpholin-2-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1214314.png)

![2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1214319.png)
